molecular formula C9H10ClN3O2 B14351700 1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL CAS No. 91438-23-2

1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL

Katalognummer: B14351700
CAS-Nummer: 91438-23-2
Molekulargewicht: 227.65 g/mol
InChI-Schlüssel: YUABNESEOTWGIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL is a chemical compound with the molecular formula C9H8ClN3O. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry, material sciences, and industrial processes . This compound is characterized by the presence of a benzotriazole moiety linked to a chloropropanol group, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

The synthesis of 1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL typically involves the reaction of benzotriazole with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL involves its interaction with various molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions enable the compound to modulate the activity of specific proteins and enzymes, leading to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various chemical processes and a promising candidate for further research and development.

Eigenschaften

CAS-Nummer

91438-23-2

Molekularformel

C9H10ClN3O2

Molekulargewicht

227.65 g/mol

IUPAC-Name

1-(benzotriazol-1-yloxy)-3-chloropropan-2-ol

InChI

InChI=1S/C9H10ClN3O2/c10-5-7(14)6-15-13-9-4-2-1-3-8(9)11-12-13/h1-4,7,14H,5-6H2

InChI-Schlüssel

YUABNESEOTWGIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2OCC(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.